

Spectroscopic Data of (+)- β -Pinene: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (+)-beta-Pinene

Cat. No.: B025252

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for (+)- β -pinene, a bicyclic monoterpene of significant interest in chemical research and drug development. The information presented herein is intended to serve as a valuable resource for identification, characterization, and quality control purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. The following tables summarize the proton (^1H) and carbon-13 (^{13}C) NMR data for (+)- β -pinene, typically recorded in deuterated chloroform (CDCl_3).

^1H NMR Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
4.74	s	1H	H-10a
4.72	s	1H	H-10b
2.42 - 2.35	m	1H	H-1
2.34 - 2.27	m	1H	H-5
2.22 - 2.15	m	1H	H-4a
2.13 - 2.06	m	1H	H-4b
1.99 - 1.92	m	1H	H-3a
1.88 - 1.81	m	1H	H-3b
1.25	s	3H	H-9
0.84	s	3H	H-8

¹³C NMR Data

Chemical Shift (δ) ppm	Carbon Atom
149.3	C-2
112.1	C-10
45.9	C-1
40.8	C-5
38.0	C-7
31.5	C-4
31.3	C-3
26.3	C-6
23.0	C-9
21.4	C-8

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of (+)- β -pinene is characterized by the following key absorption bands.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3070	Medium	=C-H stretch (exocyclic methylene)
2980-2870	Strong	C-H stretch (alkane)
1640	Medium	C=C stretch (exocyclic methylene)
888	Strong	=C-H bend (out-of-plane, exocyclic methylene)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which aids in determining its molecular weight and elemental composition. The electron ionization (EI) mass spectrum of (+)- β -pinene shows a molecular ion peak and a characteristic fragmentation pattern.

m/z	Relative Intensity (%)	Assignment
136	20	[M] ⁺ (Molecular Ion)
121	30	[M-CH ₃] ⁺
105	15	[M-C ₂ H ₅] ⁺
93	100	[M-C ₃ H ₇] ⁺ (Base Peak)
79	40	
68	55	
41	60	

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.

NMR Spectroscopy (^1H and ^{13}C)

- Sample Preparation: Dissolve approximately 5-10 mg of (+)- β -pinene in about 0.6 mL of deuterated chloroform (CDCl_3) in a standard 5 mm NMR tube.
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- Acquisition Parameters (^1H NMR):
 - Set the spectral width to approximately 12 ppm.
 - Use a pulse angle of 30-45 degrees.
 - Set the relaxation delay to 1-2 seconds.
 - Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
- Acquisition Parameters (^{13}C NMR):
 - Set the spectral width to approximately 220 ppm.
 - Use a pulse angle of 45-90 degrees.
 - Employ proton decoupling to simplify the spectrum.
 - Set the relaxation delay to 2-5 seconds.
 - Acquire a larger number of scans (typically 128 or more) due to the lower natural abundance of ^{13}C .
- Processing: Apply a Fourier transform to the acquired free induction decay (FID) and phase the resulting spectrum. Reference the spectrum to the residual solvent peak (CDCl_3 : δ 7.26 for ^1H and δ 77.16 for ^{13}C).

Infrared (IR) Spectroscopy

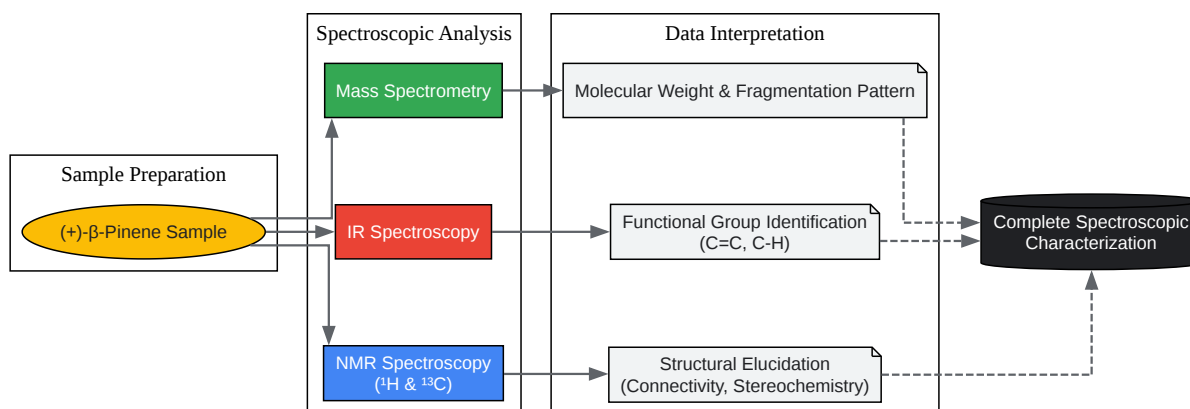
- **Sample Preparation (Neat Liquid):** Place one to two drops of neat (+)- β -pinene onto the surface of a salt plate (e.g., NaCl or KBr). Place a second salt plate on top to create a thin liquid film.
- **Instrumentation:** Use a Fourier Transform Infrared (FTIR) spectrometer.
- **Acquisition:**
 - Obtain a background spectrum of the clean, empty salt plates.
 - Place the sample-containing salt plates in the sample holder.
 - Acquire the sample spectrum over the range of approximately 4000-400 cm^{-1} .
 - Co-add a sufficient number of scans (e.g., 16-32) to improve the signal-to-noise ratio.
- **Processing:** The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

- **Sample Introduction:** Introduce a small amount of (+)- β -pinene into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS).
- **Instrumentation:** Employ a mass spectrometer equipped with an electron ionization (EI) source.
- **Ionization:** Bombard the vaporized sample with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.
- **Mass Analysis:** Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
- **Detection:** Detect the ions and generate a mass spectrum representing the relative abundance of each ion.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of (+)- β -pinene.



[Click to download full resolution via product page](#)

Spectroscopic Analysis Workflow for (+)- β -Pinene.

- To cite this document: BenchChem. [Spectroscopic Data of (+)- β -Pinene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b025252#spectroscopic-data-nmr-ir-ms-of-beta-pinene\]](https://www.benchchem.com/product/b025252#spectroscopic-data-nmr-ir-ms-of-beta-pinene)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com